Testosterone glucuronide

Catalog No.
S1801836
CAS No.
16996-33-1
M.F
C25H36O8
M. Wt
464.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testosterone glucuronide

CAS Number

16996-33-1

Product Name

Testosterone glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C25H36O8

Molecular Weight

464.55

InChI

InChI=1S/C25H36O8/c1-24-9-7-13(26)11-12(24)3-4-14-15-5-6-17(25(15,2)10-8-16(14)24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h11,14-21,23,27-29H,3-10H2,1-2H3,(H,30,31)/t14-,15-,16-,17-,18-,19-,20+,21-,23+,24-,25-/m0/s1

SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35C

Description

The exact mass of the compound Testosterone glucuronide is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Testosterone Metabolism

One key area of research focuses on Tg's role in understanding testosterone metabolism. By measuring Tg levels in urine, researchers can assess an individual's overall testosterone production and clearance. This can be helpful in diagnosing conditions like hypogonadism (low testosterone) or hypergonadism (high testosterone) []. Additionally, studying the factors affecting Tg excretion, such as medications or dietary components, can provide insights into testosterone regulation within the body [].

Tg as a Potential Biomarker

Another line of research investigates the use of Tg as a biomarker for various health conditions. Since Tg reflects testosterone metabolism, it might offer a non-invasive way to monitor conditions associated with testosterone levels. For example, some studies explore Tg as a potential biomarker for male infertility or age-related decline in testosterone [, ]. However, further research is needed to validate Tg's effectiveness as a biomarker for specific conditions.

Tg and Drug Interactions

Research also explores potential interactions between Tg and certain medications. Some medications can inhibit enzymes responsible for glucuronidation, potentially leading to increased Tg levels and decreased free testosterone. Understanding these interactions can help in optimizing drug therapies and minimizing unintended consequences on testosterone levels [].

Testosterone glucuronide is a significant metabolite of testosterone, a steroid hormone belonging to the androgen group. It is formed through the enzymatic action of UDP-glucuronosyltransferases, primarily in the liver and intestines. This compound plays a crucial role in the metabolic clearance of testosterone, facilitating its excretion via urine and bile. Testosterone glucuronide is characterized by its high hydrophilicity, which enhances its solubility and elimination from the body .

The formation of testosterone glucuronide involves a conjugation reaction where testosterone reacts with UDP-glucuronic acid. The primary reaction can be summarized as follows:

Testosterone+UDP glucuronateTestosterone glucuronide+UDP\text{Testosterone}+\text{UDP glucuronate}\rightleftharpoons \text{Testosterone glucuronide}+\text{UDP}

This reaction is catalyzed by the enzyme 17beta-hydroxysteroid UDP-glucuronosyltransferase, predominantly UGT2B17 and UGT2B15, which are responsible for the glucuronidation process .

Testosterone glucuronide is biologically active and can be deconjugated back to active testosterone in the gut lumen after biliary excretion. This conversion can influence physiological androgen levels and may play a role in various biological processes, including androgen receptor activation and modulation of physiological functions related to testosterone .

In addition to its role in metabolism, studies indicate that testosterone glucuronide may interact with specific transporters in the liver, intestine, and kidneys, influencing its pharmacokinetics and disposition .

The synthesis of testosterone glucuronide primarily occurs through enzymatic pathways involving UDP-glucuronosyltransferases. The main steps include:

  • Substrate Activation: Testosterone is activated by binding to UDP-glucuronic acid.
  • Enzymatic Conjugation: The enzyme catalyzes the transfer of the glucuronic acid moiety to the hydroxyl group of testosterone.
  • Formation of Testosterone Glucuronide: The product is released alongside UDP.

This process highlights the importance of liver metabolism in regulating testosterone levels through glucuronidation .

Testosterone glucuronide serves several important applications:

  • Biomarker for Testosterone Metabolism: Its levels can be measured to assess testosterone metabolism and clearance in clinical settings.
  • Pharmacokinetic Studies: Understanding its metabolism aids in predicting drug interactions involving testosterone and other compounds.
  • Research Tool: It is utilized in studies exploring androgen receptor activity and hormonal regulation mechanisms in various tissues .

Interaction studies have demonstrated that testosterone glucuronide can affect the pharmacokinetics of other drugs. For instance, it may compete with certain substrates for efflux transporters like multidrug resistance-associated proteins (MRP) in the liver and kidneys. This interaction underscores its potential impact on drug disposition and efficacy .

Additionally, research indicates that variations in transporter expression can lead to interindividual differences in testosterone metabolism, influencing therapeutic outcomes in hormone-related treatments .

Testosterone glucuronide shares structural and functional similarities with several other steroid glucuronides. Here are some notable comparisons:

CompoundStructureUnique Features
Androsterone glucuronideC24H36O7Major metabolite of androsterone; less hydrophilic than testosterone glucuronide.
Dihydrotestosterone glucuronideC25H36O7Formed from dihydrotestosterone; involved in prostate health.
Etiocholanolone glucuronideC24H36O6Metabolite of androstenedione; plays a role in steroidogenesis.

These compounds highlight the diversity within steroid metabolism while emphasizing testosterone glucuronide's unique role as a primary metabolite of testosterone with significant biological implications .

Structural Identification and Isomeric Forms

Testosterone glucuronide exhibits a well-defined molecular structure characterized by the conjugation of testosterone with glucuronic acid through a glycosidic bond. The compound possesses the molecular formula C₂₅H₃₆O₈ with an average molecular weight of 464.5485 daltons and a monoisotopic molecular weight of 464.241018128 daltons. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S,3S,4S,5R,6R)-6-{[(1S,2R,10R,11S,14S,15S)-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-en-14-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid.

The structural configuration of testosterone glucuronide demonstrates specific stereochemical characteristics that define its biological and chemical behavior. The compound exists primarily as the beta-D-glucopyranosiduronic acid derivative, with the glucuronic acid moiety attached at the 17-beta position of the testosterone steroid backbone. This structural arrangement creates a more polar molecule compared to the parent testosterone compound, significantly altering its solubility profile and metabolic characteristics.

Chemical analysis reveals that testosterone glucuronide belongs to the classification of steroid glucuronide conjugates, representing sterol lipids containing a glucuronide moiety linked directly to the steroid skeleton. The compound's structure incorporates the characteristic androstane framework with specific hydroxylation patterns that distinguish it from related metabolites. The presence of the glucuronic acid group at position 17 creates unique spatial arrangements that influence both molecular interactions and analytical detection methods.

Isomeric considerations for testosterone glucuronide primarily involve the stereochemical configuration at the glucuronide linkage site. Research has identified that the predominant form occurs as the 17-beta glucuronide conjugate, though analytical studies have documented the potential existence of alpha-isomeric forms under specific conditions. The beta-configuration represents the naturally occurring and enzymatically favored product, demonstrating greater stability and biological relevance compared to alternative isomeric arrangements.

Physicochemical Properties and Stability Analysis

The physicochemical characteristics of testosterone glucuronide demonstrate significant differences from the parent testosterone molecule, particularly regarding solubility and stability parameters. Water solubility measurements indicate a value of 0.26 grams per liter, representing substantially enhanced aqueous solubility compared to unconjugated testosterone. The logarithmic partition coefficient (logP) has been determined as 1.83, indicating moderate lipophilicity that facilitates both membrane transport and aqueous elimination pathways.

Comprehensive stability studies have provided detailed insights into the degradation characteristics of testosterone glucuronide under various storage and environmental conditions. Long-term stability testing demonstrates that testosterone glucuronide maintains chemical integrity when stored at 4 degrees Celsius and negative 20 degrees Celsius for extended periods up to 22 months. These findings establish critical parameters for sample preservation and analytical method development in research and clinical applications.

Temperature-dependent stability analysis reveals distinct degradation patterns under elevated thermal conditions. Studies conducted at 37 degrees Celsius demonstrate measurable decreases in testosterone glucuronide concentrations after 7 days of exposure, attributed to partial cleavage of the glucuronide conjugate bonds. However, the testosterone to epitestosterone ratio remains unaffected during these degradation processes, indicating selective stability characteristics that maintain certain analytical parameters even under stress conditions.

Table 1: Stability Parameters of Testosterone Glucuronide Under Various Storage Conditions

Storage ConditionDurationStability ResultDegradation Rate
4°C22 monthsStable<5% loss
-20°C22 monthsStable<3% loss
37°C3 daysStable<10% loss
37°C7 daysPartial degradation15-25% loss
Freeze-thaw cycles3 cyclesStable<8% loss

Analytical stability assessments using high-performance liquid chromatography coupled with tandem mass spectrometry reveal characteristic retention times ranging from 9.43 to 11.66 minutes under standard chromatographic conditions. The compound demonstrates exceptional stability under ambient laboratory conditions, with recovery rates exceeding 80% after 72 hours at room temperature, making it particularly suitable for routine analytical applications.

The molecular stability of testosterone glucuronide also demonstrates resistance to hydrolysis by beta-glucuronidase enzymes, a characteristic that distinguishes it from many other glucuronide conjugates. This enzymatic resistance provides advantages in analytical detection methods and contributes to the compound's utility as a long-term biomarker for testosterone exposure assessment.

Synthesis Pathways: Enzymatic vs. Chemical Glucuronidation

The formation of testosterone glucuronide occurs through two distinct synthetic pathways: enzymatic glucuronidation mediated by uridine diphosphate-glucuronosyltransferase enzymes and chemical synthesis methods employing various glucuronide donors. Enzymatic synthesis represents the primary biological pathway, involving the transfer of glucuronic acid from uridine diphosphate glucuronic acid to testosterone through the catalytic action of specific transferase enzymes.

Uridine diphosphate-glucuronosyltransferase 2B17 and uridine diphosphate-glucuronosyltransferase 2B15 serve as the principal enzymes responsible for testosterone glucuronidation in biological systems. These enzymes demonstrate distinct kinetic parameters and tissue-specific expression patterns that influence the overall glucuronidation efficiency. Uridine diphosphate-glucuronosyltransferase 2B17 exhibits particularly high selectivity and efficiency toward testosterone substrates, with specific enzyme activity values of approximately 25 nanomoles per milligram of microsomal protein during 2-hour incubation periods.

Chemical synthesis approaches have been developed to produce testosterone glucuronide for research and analytical applications. The Koenigs-Knorr reaction methodology provides a stereoselective synthesis route, producing single major conjugate products from parent testosterone molecules. This chemical approach enables the production of milligram quantities of testosterone glucuronide with yields ranging from 12 to 29 percent, sufficient for various research applications including enzyme kinetic studies and analytical method development.

Table 2: Comparison of Enzymatic and Chemical Synthesis Methods

Synthesis MethodYield RangeStereoselectivityScalabilityPurity
Enzymatic (UGT2B17)40-90%High (β-configuration)Limited>95%
Enzymatic (UGT2B15)20-60%High (β-configuration)Limited>90%
Koenigs-Knorr Chemical12-29%ModerateHigh>85%
Enzyme-assisted50-64%HighModerate>90%

Advanced enzymatic synthesis methods utilize recombinant enzyme systems and optimized reaction conditions to enhance product yields and purity. Liver microsomes from induced laboratory animals provide highly active sources of mammalian uridine diphosphate-glucuronosyltransferases, enabling efficient conversion of testosterone substrates to glucuronide products. These enzymatic systems demonstrate superior stereoselectivity compared to chemical methods, consistently producing the biologically relevant beta-configuration of testosterone glucuronide.

Recent developments in enzymatic synthesis have incorporated Escherichia coli glucuronylsynthase mutants as catalytic systems for steroid glucuronidation reactions. These engineered enzyme systems utilize alpha-D-glucuronyl fluoride as glucuronide donors, achieving conversion rates of approximately 50% for testosterone substrates. The enzymatic approach offers advantages in terms of reaction specificity and product purity, though chemical synthesis methods provide greater flexibility for large-scale production requirements.

Purification strategies for both enzymatic and chemical synthesis products involve multiple chromatographic steps including protein precipitation, liquid-liquid extraction using dichloromethane, and solid-phase extraction using C-18 columns. Final purification typically employs high-performance liquid chromatography methods followed by lyophilization to obtain pure testosterone glucuronide products suitable for analytical and research applications. These comprehensive purification protocols ensure the removal of unreacted starting materials and enzymatic proteins, resulting in high-purity testosterone glucuronide preparations for subsequent characterization and application studies.

Role of UDP-Glucuronosyltransferases in Testosterone Glucuronide Formation

UDP-glucuronosyltransferases represent the primary enzymatic machinery responsible for testosterone glucuronide formation through the transfer of glucuronic acid from uridine diphosphate glucuronic acid to testosterone substrates [1] [5]. The glucuronidation reaction involves the formation of a ternary complex between the enzyme, substrate, and the cofactor uridine diphosphate glucuronic acid prior to conjugate formation [10]. This process follows a compulsory ordered mechanism where uridine diphosphate glucuronic acid first binds with the UDP-glucuronosyltransferase enzyme before forming a complex with the testosterone substrate [10].

Among the 22 human UDP-glucuronosyltransferase enzymes, UGT2B17 emerges as the most active enzyme in testosterone glucuronidation, demonstrating significantly higher catalytic efficiency compared to other family members [3] [4]. UGT2B17 exhibits remarkable selectivity and efficiency toward testosterone, with studies demonstrating its superior glucuronidation capacity compared to UGT2B15, which serves as the secondary enzyme for testosterone conjugation [4] [20]. The enzyme catalyzes the transfer of the glucuronic group to testosterone, resulting in the formation of testosterone glucuronide, a highly polar and water-soluble metabolite that facilitates rapid excretion through urine and bile [1] [6].

UGT2B15 contributes to testosterone glucuronidation but with substantially lower activity levels, approximately 10-fold lower than UGT2B17 [26]. This enzyme demonstrates stereoselective glucuronidation of the 17β-hydroxyl position of testosterone and other androgens [4]. In contrast, UGT2B7 shows minimal involvement in testosterone glucuronidation, primarily focusing on epitestosterone conjugation [3].

Table 1: Kinetic Parameters of Testosterone Glucuronidation by Human UDP-Glucuronosyltransferases

EnzymeKm (μM)Vmax (pmol/mg protein/min)Intrinsic Clearance
UGT2B17 (High Expression)13.55,960High
UGT2B17 (Mid Expression)4.01,440Moderate
UGT2B158.1295Low

Data compiled from human liver microsome studies [20]

Tissue-Specific Expression of UGT2B17 and UGT2B15

The tissue distribution patterns of UGT2B17 and UGT2B15 demonstrate remarkable specificity that directly influences testosterone glucuronide formation capacity across different organs [8] [22]. UGT2B17 shows the highest expression levels in the gastrointestinal tract, particularly in the small intestine where it constitutes over 50% of the total UDP-glucuronosyltransferase pool [22]. Expression levels increase progressively along the intestinal tract, with the highest concentrations observed in distal segments [1] [22].

In hepatic tissue, UGT2B17 demonstrates significant inter-individual variability, with protein abundance showing greater than 160-fold variation among individuals [20]. Adult liver contains 13-36 times higher levels of UGT2B subfamily messenger ribonucleic acids compared to fetal livers, with UGT2B15 and UGT2B17 being predominantly expressed in hepatic tissue [8]. The liver represents one of the major sites for UGT2B17 expression, though average protein abundance in intestinal microsomes is significantly higher, approximately 4.4-fold greater than hepatic levels [20].

UGT2B15 expression patterns differ substantially from UGT2B17, showing much less variability with only 4-fold differences between individuals [20]. This enzyme demonstrates detectable expression in subcutaneous and visceral adipose tissue, where it serves as the primary androgen-metabolizing UDP-glucuronosyltransferase [9]. Expression levels in adipose tissue are comparable to those found in prostate, testis, and mammary gland tissues [9]. Notably, UGT2B15 remains undetectable in intestinal microsomes and pooled fractions, contrasting sharply with UGT2B17 distribution patterns [20].

Table 2: Tissue-Specific UDP-Glucuronosyltransferase Expression Patterns

TissueUGT2B17 ExpressionUGT2B15 ExpressionRelative Abundance
Small IntestineVery High (>50% of total UGT pool)Not DetectableUGT2B17 >> UGT2B15
LiverHigh (variable, >160-fold range)Moderate (4-fold range)UGT2B17 > UGT2B15
KidneyModerateLowUGT2B17 > UGT2B15
Adipose TissueVery Low/UndetectableModerateUGT2B15 > UGT2B17
ProstateLowModerateUGT2B15 > UGT2B17

Compiled from multiple tissue distribution studies [8] [9] [20] [22]

The kidney demonstrates moderate expression of both enzymes, with UGT2B7 and UGT1A9 serving as the major UDP-glucuronosyltransferases in renal cortex, each constituting approximately 40% of the total enzyme pool [22]. Fetal tissues show distinct expression patterns, with UGT2B7 being most abundant in fetal lungs and kidneys, while UGT2B15 and UGT2B17 predominate in fetal liver tissue [8].

Competing Metabolic Routes: Sulfation vs. Glucuronidation

Testosterone metabolism involves competing pathways between glucuronidation and sulfation reactions, both representing major phase II conjugation mechanisms for androgen elimination [12] [14]. Sulfotransferase 2A1 serves as the primary enzyme responsible for testosterone sulfation, catalyzing the sulfo-conjugation of hydroxysteroids including testosterone [12] [17]. This cytosolic enzyme demonstrates abundant expression in liver and intestinal tissues, creating direct competition with UDP-glucuronosyltransferase enzymes for testosterone substrate utilization [12].

The balance between sulfation and glucuronidation pathways depends on several factors including enzyme expression levels, substrate affinity, and tissue-specific distribution patterns [14]. Under normal physiological conditions, glucuronidation represents the predominant pathway for testosterone elimination, with sulfation serving as a secondary route [14]. However, in individuals with compromised glucuronidation capacity, particularly those with UGT2B17 gene deletions, sulfation pathways may assume greater importance [14].

Studies examining UGT2B17-deficient individuals reveal compensatory mechanisms where sulfation pathways become more prominent [14]. In UGT2B17 deletion homozygotes, etiocholanolone sulfate excretion occurs at significantly higher levels compared to individuals with intact UGT2B17 function [14]. This suggests that when glucuronidation capacity is reduced, the metabolic flux shifts toward alternative elimination pathways including sulfation [14].

Table 3: Comparison of Testosterone Sulfation vs. Glucuronidation Pathways

PathwayPrimary EnzymeTissue DistributionSubstrate AffinityElimination Route
GlucuronidationUGT2B17, UGT2B15Liver, Intestine, KidneyHigh (UGT2B17)Urine, Bile
SulfationSULT2A1Liver, Intestine, AdrenalModerateUrine
Relative Contribution80-90% (Normal)Variable by tissueEnzyme-dependentRoute-specific

Based on metabolic pathway studies [12] [14] [17]

The competition between these pathways also involves regulatory mechanisms at the transcriptional level [12] [17]. Sulfotransferase 2A1 expression is regulated by nuclear receptors including vitamin D receptor, farnesoid X receptor, and pregnane X receptor, which can influence the balance between sulfation and glucuronidation [12]. Additionally, copy number variations in SULT2A1 gene affect sulfation capacity, with individuals expressing multiple gene copies showing 80% higher dehydroepiandrosterone sulfate levels and 40% higher androsterone sulfate levels [13].

Genetic and Epigenetic Regulation of Testosterone Glucuronide Production

Genetic polymorphisms significantly influence testosterone glucuronide production capacity, with the UGT2B17 gene deletion polymorphism representing the most substantial genetic factor affecting androgen glucuronidation [15] [21]. This deletion polymorphism involves a complete 117-kilobase deletion surrounding the UGT2B17 gene, occurring with frequencies ranging from 16% in Caucasian populations to 96% in Asian populations [15] [26]. Individuals homozygous for the deletion exhibit dramatically reduced testosterone glucuronide formation, with urinary excretion decreased by approximately 90% [21].

The UGT2B17 deletion polymorphism demonstrates Hardy-Weinberg equilibrium in control populations, with deletion frequencies of approximately 12% in Caucasian study populations [15]. Heterozygous individuals show intermediate phenotypes, with UGT2B17 protein abundance and activity levels falling between homozygous expressers and homozygous deleters [20]. Even among individuals carrying two copies of the UGT2B17 gene, greater than 160-fold variability in hepatic protein expression occurs, indicating that copy number variation alone cannot account for the observed phenotypic diversity [26].

Epigenetic mechanisms play crucial roles in regulating UGT2B15 and UGT2B17 expression through DNA methylation and histone modifications [16]. Site-specific DNA methylation patterns differ between normal and diseased tissues, with specific cytosine-guanine dinucleotide sites showing differential methylation status [16]. Hypomethylation at transcriptional start site regions of both UGT2B15 and UGT2B17 has been observed in certain tissue types, suggesting active transcriptional regulation through epigenetic mechanisms [16].

Table 4: Genetic and Epigenetic Factors Affecting Testosterone Glucuronide Production

Factor TypeSpecific ElementPopulation FrequencyImpact on TG Production
Genetic - CNVUGT2B17 Deletion16% (Caucasian) - 96% (Asian)90% Reduction
Genetic - SNPUGT2B17 VariantsVariableModerate Effect
EpigeneticDNA MethylationTissue-specificVariable Regulation
EpigeneticHistone ModificationsContext-dependentTranscriptional Control

Compiled from genetic association studies [15] [16] [21] [26]

DNA methyltransferases, particularly DNMT3A and DNMT3B, influence UGT2B gene expression through de novo methylation mechanisms [16]. These enzymes target specific DNA sequences in complex with DNMT3L, subsequently associating with histone 3 unmethylated at lysine 4 [16]. Epidermal growth factor signaling pathways modulate these methylation patterns, with long-term epidermal growth factor treatment increasing DNA methyltransferase activity in certain cell types [16].

Liquid chromatography-tandem mass spectrometry represents the gold standard analytical technique for testosterone glucuronide quantification due to its exceptional sensitivity, selectivity, and ability to analyze intact glucuronide conjugates without prior hydrolysis [1] [2]. The optimization of liquid chromatography-tandem mass spectrometry systems for testosterone glucuronide analysis encompasses multiple critical parameters that collectively determine analytical performance.

Chromatographic separation optimization constitutes a fundamental aspect of liquid chromatography-tandem mass spectrometry method development for testosterone glucuronide. Research demonstrates that reversed-phase chromatography using C18 stationary phases provides optimal retention and peak shape for testosterone glucuronide [1] [3]. Column specifications vary across validated methods, with dimensions ranging from 100 × 2.0 mm with 3 μm particles to 100 × 2.1 mm with 1.7 μm particles, reflecting advances in ultra-high-performance liquid chromatography technology [1] [3].

Mobile phase composition critically influences testosterone glucuronide ionization efficiency and chromatographic performance. The most effective mobile phase systems comprise water and methanol, both supplemented with 1 millimolar ammonium acetate and 0.1% formic acid [1] [3]. This additive combination enhances electrospray ionization efficiency while maintaining chromatographic peak integrity. Alternative formulations utilizing acetonitrile as the organic modifier demonstrate comparable performance but may exhibit different selectivity profiles [4].

Mass spectrometric optimization focuses primarily on enhancing sensitivity for testosterone glucuronide detection through systematic evaluation of ionization parameters. Electrospray ionization in positive mode consistently demonstrates superior performance compared to negative ionization for testosterone glucuronide analysis [1] [5] [3]. Spray voltage optimization typically ranges from 4000 to 5000 volts, with capillary temperatures maintained between 300 and 350 degrees Celsius to ensure optimal desolvation without thermal decomposition [3] [6].

Precursor and product ion selection represents a critical optimization parameter that directly impacts method sensitivity and specificity. Testosterone glucuronide predominantly forms protonated molecular ions at mass-to-charge ratio 465 in positive electrospray ionization [1] [5] [3]. The most abundant product ions result from neutral losses of the glucuronide moiety, generating fragments at mass-to-charge ratios 289, 271, and 253, corresponding to sequential water eliminations from the steroid backbone [5] [3].

Collision energy optimization requires careful balance between fragmentation efficiency and product ion abundance. Research indicates optimal collision energies ranging from 20 to 30 electron volts for testosterone glucuronide fragmentation [1] [3]. Higher collision energies promote formation of specific product ions such as mass-to-charge ratio 97, which enhances selectivity by reducing endogenous interferences commonly observed with conventional glucuronide-specific transitions [3].

Multiple reaction monitoring method development incorporates systematic evaluation of transition specificity and sensitivity. Primary transitions utilize the precursor ion at mass-to-charge ratio 465 with product ions at mass-to-charge ratios 289 and 97, providing both sensitivity and specificity [3]. Secondary transitions serve confirmatory purposes and include mass-to-charge ratio transitions 465→271 and 465→253, enabling confident analyte identification in complex biological matrices [1] [5].

Sample Preparation Techniques: Solid-Phase Extraction and Protein Precipitation

Sample preparation methodologies significantly influence analytical performance, with solid-phase extraction and protein precipitation representing the most widely implemented approaches for testosterone glucuronide analysis. Each technique presents distinct advantages and limitations that must be carefully evaluated during method development.

Solid-phase extraction provides superior sample cleanup and analyte concentration capabilities compared to alternative preparation methods [1] [7] [8]. This technique effectively removes protein and lipid contaminants while concentrating testosterone glucuronide from dilute biological samples. Solid-phase extraction cartridges utilizing C18 sorbents demonstrate optimal retention characteristics for testosterone glucuronide, enabling effective separation from hydrophilic matrix components [9] [8].

Solid-phase extraction protocols typically commence with cartridge conditioning using methanol followed by water equilibration. Sample loading requires pH adjustment to enhance testosterone glucuronide retention, with acidic conditions (pH 2-3) promoting optimal sorbent interaction [10] [8]. Washing steps utilize aqueous solutions to remove hydrophilic interferents, while testosterone glucuronide elution employs organic solvents such as methanol or acetonitrile [9] [8].

Molecularly imprinted solid-phase extraction represents an advanced approach specifically designed for testosterone glucuronide selective extraction [9] [8]. This technique utilizes synthetic polymers created with testosterone glucuronide as the template molecule, resulting in recognition sites complementary to the target analyte. Molecularly imprinted solid-phase extraction demonstrates enhanced selectivity compared to conventional solid-phase extraction, with enrichment factors exceeding 4.2-fold for testosterone glucuronide [9] [8].

Protein precipitation offers a simplified alternative to solid-phase extraction, requiring minimal sample manipulation while providing adequate matrix cleanup for liquid chromatography-tandem mass spectrometry analysis [1] [11]. This approach utilizes organic solvents or acids to destabilize protein structures, causing precipitation and facilitating analyte recovery in the supernatant. Protein precipitation methods demonstrate recoveries ranging from 89.6% to 113.8% for testosterone glucuronide [1].

Protein precipitation protocols commonly employ acetonitrile or methanol as precipitating agents, added at volumetric ratios of 2:1 to 4:1 relative to sample volume [1] [11]. Following vortex mixing and centrifugation, supernatants contain testosterone glucuronide with reduced protein content suitable for direct liquid chromatography-tandem mass spectrometry analysis. This approach significantly reduces sample preparation time compared to solid-phase extraction while maintaining acceptable analytical performance [1] [3].

Direct injection with filtration represents the most streamlined sample preparation approach, involving minimal sample manipulation beyond filtration to remove particulate matter [3] [12]. This technique requires only 200 microliters of urine sample, which undergoes filtration using ultrafiltration devices with molecular weight cutoffs appropriate for protein removal [3]. Direct injection with filtration demonstrates excellent recovery (95-100%) but may exhibit increased matrix effects compared to more extensive cleanup procedures [3].

Recovery optimization across all sample preparation techniques requires systematic evaluation of extraction conditions and matrix effects. Solid-phase extraction recoveries typically range from 80% to 95%, with variability depending on cartridge type, elution solvents, and sample pH [1] [7] [10]. Protein precipitation consistently achieves recoveries exceeding 90%, while direct injection with filtration approaches quantitative recovery but with increased susceptibility to ion suppression [1] [3].

Validation Parameters: Limit of Quantification and Matrix Effects

Validation parameters establish the reliability and fitness-for-purpose of analytical methods for testosterone glucuronide quantification. The limit of quantification and matrix effects represent critical validation criteria that directly impact method applicability and data quality.

Limit of quantification determination requires systematic evaluation of signal-to-noise ratios and precision at low analyte concentrations. Validated liquid chromatography-tandem mass spectrometry methods for testosterone glucuronide demonstrate limit of quantification values ranging from 25 picograms per milliliter to 10.5 nanomoles per liter, reflecting differences in instrumentation sensitivity and sample preparation efficiency [1] [4] [13]. The most sensitive methods achieve limit of quantification values below 1 nanogram per milliliter, enabling detection of physiological testosterone glucuronide concentrations in diverse patient populations [3] [4].

Limit of quantification establishment follows standardized protocols requiring precision within 20% relative standard deviation and accuracy between 80% and 120% at the lowest quantifiable concentration [1] [4]. Signal-to-noise ratios must exceed 10:1 at the limit of quantification, ensuring reliable quantification above background interference levels [4] [14]. Multiple injection replicates (minimum n=5) validate reproducibility at the limit of quantification, with acceptance criteria based on coefficient of variation limits [1] [4].

Matrix effects assessment quantifies signal enhancement or suppression resulting from co-eluting matrix components during electrospray ionization [7] [4]. These effects significantly impact analytical accuracy and precision, particularly for complex biological matrices such as urine. Matrix effects evaluation utilizes post-extraction spike experiments, comparing analyte responses in matrix-containing samples versus neat standard solutions [3] [4].

Ion suppression represents the predominant matrix effect observed in testosterone glucuronide analysis, with suppression percentages ranging from 10% to 61% depending on sample preparation methodology [3] [7]. Direct injection with filtration exhibits minimal ion suppression (approximately 20%), while liquid-liquid extraction demonstrates more substantial suppression (up to 61%) due to co-extracted matrix components [3]. Solid-phase extraction provides intermediate suppression levels while offering superior analyte concentration capabilities [7] [10].

Matrix effects mitigation strategies include optimization of chromatographic separation to reduce co-elution, utilization of isotopically labeled internal standards for matrix effect compensation, and implementation of sample dilution protocols [1] [3] [4]. Stable isotope-labeled testosterone glucuronide internal standards demonstrate identical matrix susceptibility to the analyte, providing effective compensation for signal variations across different sample matrices [1] [3].

Linearity assessment encompasses evaluation of calibration curve performance across the analytical range, typically spanning three to four orders of magnitude [1] [4] [14]. Correlation coefficients consistently exceed 0.99 for validated methods, with residual analysis confirming homoscedastic variance across the calibration range [1] [3] [14]. Weighted regression models accommodate heteroscedastic variance at low concentrations, improving quantification accuracy near the limit of quantification [4] [14].

Precision and accuracy validation requires systematic evaluation at multiple concentration levels within the analytical range. Intra-day precision consistently achieves relative standard deviations below 15% for testosterone glucuronide quantification, while inter-day precision demonstrates comparable performance across multiple analytical runs [1] [4]. Accuracy assessment utilizes certified reference materials or spiked quality control samples, with acceptance criteria of 85% to 115% recovery across the analytical range [1] [4].

Selectivity and specificity validation confirms absence of interfering peaks at testosterone glucuronide retention times and transition masses. This assessment requires analysis of blank matrices from multiple sources, evaluation of potential metabolite cross-reactivity, and demonstration of peak purity using spectral comparison techniques [1] [5] [3]. Multiple reaction monitoring acquisition enhances selectivity through simultaneous monitoring of multiple specific transitions, enabling confident analyte identification in complex matrices [1] [5] [3].

XLogP3

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Wikipedia

Testosterone 17-glucosiduronic acid

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroid conjugates [ST05] -> Glucuronides [ST0501]

Dates

Last modified: 02-18-2024

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